REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CC1)=O)CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC/C=C\CC1=C(CCC1=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CCC2(C(C1)O2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CC1)=O)CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC/C=C\CC1=C(CCC1=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CCC2(C(C1)O2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1.[CH3:10][C:11]1[C:16](=[O:17])[CH2:15][CH:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.C[CH2:22]/[CH:23]=[CH:24]\[CH2:25][C:26]1[C:30](=O)[CH2:29][CH2:28][C:27]=1[CH3:32].CC1CCC(=O)C=1CC=CCC>>[CH3:10][C:11]1[CH2:16][CH2:15][C@@H:14]([C:18]([CH3:20])=[CH2:19])[CH2:13][CH:12]=1.[CH3:19][C:18]([CH:14]1[CH2:15][CH:16]2[O:17][C:11]2([CH3:10])[CH2:12][CH2:13]1)=[CH2:20].[CH3:22][C:23]1[CH2:29][CH2:30][CH:26]([C:27]([CH3:28])=[CH2:32])[CH2:25][CH:24]=1
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CC1)=O)CC=CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C
|
Name
|
terpene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC/C=C\CC1=C(CCC1=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC[C@@H](CC1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1CCC2(C(C1)O2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)C(=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |